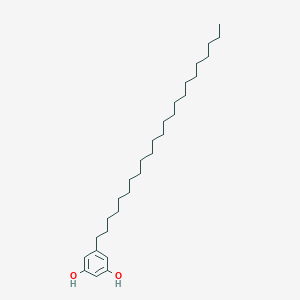

5-n-Tricosylresorcinol

Description

Propriétés

IUPAC Name |

5-tricosylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h24-26,30-31H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBGMREZYLZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220398 | |

| Record name | 1,3-Benzenediol, 5-tricosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-60-0 | |

| Record name | 5-n-Tricosylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tricosyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-tricosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Tricosylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TRICOSYL-1,3-BENZENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AS8F6H2BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Tricosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 5-n-Tricosylresorcinol in Cereals: Natural Sources, Analysis, and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-n-Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long, odd-numbered alkyl side chain at the C5 position.[1][2] These amphiphilic molecules are notable secondary metabolites found in certain higher plants, bacteria, and fungi.[3][4] In cereals, the alkyl chain typically ranges from 15 to 25 carbon atoms.[2][5]

This guide focuses on a specific homolog, 5-n-Tricosylresorcinol (C23:0) , a saturated alkylresorcinol with a 23-carbon side chain. ARs, including C23:0, are of significant interest to the scientific community due to their potential biological activities and their utility as reliable biomarkers for whole-grain intake of specific cereals like wheat and rye.[2][5][6] They are concentrated in the bran layers of the grain, making their presence in food products a strong indicator of whole-grain content.[2][6][7] This document provides a comprehensive overview of the natural occurrence of this compound in cereals, details the analytical methodologies for its quantification, and describes its biosynthetic pathway.

Natural Occurrence and Distribution of this compound

5-n-Alkylresorcinols are not ubiquitous across all cereals. Their presence is primarily documented in high concentrations in wheat (Triticum spp.), rye (Secale cereale), and triticale (× Triticosecale), with lower concentrations found in barley (Hordeum vulgare).[2][7][8] They are generally not found in mature, ungerminated grains of rice, oats, maize, or millet.[5][7]

This compound (C23:0) is one of the key saturated homologs found in these cereals, alongside other major homologs like C19:0, C21:0, and C25:0.[5] The relative abundance of these homologs can vary between cereal species, which is a useful characteristic for distinguishing between, for example, whole-grain wheat and rye intake.[9]

Quantitative Data

The concentration of this compound varies significantly depending on the cereal species, cultivar, and environmental conditions during growth.[5][8] The highest concentrations are consistently found in the bran fraction.

Table 1: Concentration of this compound (C23:0) in Various Cereal Sources

| Cereal Source | Sample Description | Average Concentration (mg/100 g FW) | Min-Max Range (mg/100 g FW) | Reference(s) |

| Common Wheat | Whole Grain Flour | 3.05 | 1.16 - 7.96 | [10] |

| Breakfast Cereals | Wheat Bran Based | 19.62 | 19.62 - 19.62 | [11][12] |

| Wheat, Spelt | Cultivar Oberkulmer | Not specified for C23:0 alone, but C23:0 is a primary homolog. Total ARs: 672.5 mg/kg (avg) | Not specified | [5] |

FW: Fresh Weight. Data aggregated from multiple studies and databases.

Localization in the Cereal Kernel

Mass spectrometry imaging and analysis of milling fractions have shown that alkylresorcinols are not uniformly distributed throughout the cereal kernel. They are predominantly localized in the outer layers, specifically the testa (seed coat) and the inner and outer pericarp (fruit wall), which collectively form the bran.[2][5][13] This localization is linked to their proposed protective role against plant pathogens and environmental stressors.[5]

References

- 1. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alkylresorcinols in cereals and cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylresorcinols in barley (Hordeum vulgare L. distichon) grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkylresorcinols as markers of whole grain wheat and rye in cereal products [agris.fao.org]

- 10. Showing details for content value of 5-Tricosylresorcinol in Common wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 11. Showing details for content value of 5-Tricosylresorcinol in Breakfast cereals, bran - Phenol-Explorer [phenol-explorer.eu]

- 12. Concentration data for 5-Tricosylresorcinol in Breakfast cereals, bran - Phenol-Explorer [phenol-explorer.eu]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biosynthesis of 5-n-Alkylresorcinols

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-n-Alkylresorcinols (ARs) are a class of phenolic lipids found in various bacteria, fungi, and higher plants, particularly in the bran layer of cereals like wheat and rye.[1][2] These amphiphilic molecules, characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long, odd-numbered alkyl chain at position 5, exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[3][4] Their biosynthesis is of significant interest for applications in medicine and agriculture. This guide provides a detailed overview of the core biosynthetic pathway, quantitative enzymatic data, key experimental protocols, and visual representations of the molecular processes involved. The central catalysts in this pathway are Type III polyketide synthases (PKSs), specifically known as alkylresorcinol synthases (ARS) or alkylresorcylic acid synthases (ARAS).[1][2][3]

The Core Biosynthetic Pathway

The formation of 5-n-alkylresorcinols is a fascinating example of polyketide synthesis, diverging from the more common flavonoid and stilbene (B7821643) pathways. The process is catalyzed by specialized Type III PKS enzymes that utilize long-chain fatty acyl-CoAs as starter units.[1][2][5]

Key Steps:

-

Initiation: The biosynthesis begins with a long-chain fatty acyl-CoA molecule (e.g., palmitoyl-CoA, C16:0) which serves as the starter unit. This molecule binds to the active site of the alkylresorcinol synthase (ARS) enzyme.

-

Elongation: The starter unit undergoes three sequential decarboxylative condensations with malonyl-CoA molecules, which act as the extender units.[1] Each condensation step adds a two-carbon unit, extending the polyketide chain. This series of reactions results in the formation of a linear tetraketide intermediate bound to the enzyme.[1]

-

Cyclization: Unlike chalcone (B49325) synthases (CHS) which employ a Claisen condensation, ARS enzymes utilize an intramolecular C2-C7 aldol (B89426) condensation mechanism for ring formation.[6] This specific cyclization pattern is characteristic of stilbene synthase (STS)-type enzymes and is crucial for forming the resorcinolic ring structure.[1]

-

Aromatization and Release: Following the aldol condensation, the cyclized intermediate undergoes aromatization. In some plant species, such as rice, the enzyme (termed an alkylresorcylic acid synthase, or ARAS) releases a carboxylated intermediate, 2,4-dihydroxy-6-alkylbenzoic acid (alkylresorcylic acid).[6] This molecule then undergoes non-enzymatic decarboxylation to yield the final 5-n-alkylresorcinol product.[6] In other systems, the decarboxylation may occur on the enzyme prior to release.

As a side reaction, the linear tetraketide intermediate can sometimes undergo an intramolecular C5 oxygen to C1 lactonization, leading to the formation of tetraketide pyrone by-products.[1]

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The efficiency and product profile of 5-n-alkylresorcinol biosynthesis are determined by the kinetic properties of the ARS enzymes and their preference for different fatty acyl-CoA starter units. Studies on recombinant ARS enzymes from Sorghum bicolor have provided valuable quantitative insights.

Table 1: Kinetic Parameters for Recombinant Sorghum bicolor ARS1 and ARS2 [7]

| Substrate | Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

| Starter Units | ||||

| Palmitoyl-CoA (C16:0) | ARS1 | 2.9 ± 0.1 | 1.8 ± 0.2 | 1.6 |

| ARS2 | 1.8 ± 0.1 | 1.3 ± 0.2 | 1.4 | |

| Palmitoleoyl-CoA (C16:1) | ARS1 | 3.4 ± 0.2 | 1.9 ± 0.3 | 1.8 |

| ARS2 | 2.1 ± 0.1 | 1.1 ± 0.1 | 1.9 | |

| Extender Unit | ||||

| Malonyl-CoA | ARS1 | 3.1 ± 0.2 | 16.6 ± 2.6 | 0.2 |

| ARS2 | 1.9 ± 0.1 | 11.0 ± 1.6 | 0.2 |

Data are presented as mean ± SD. Assays were performed with 50 µM starter unit when varying malonyl-CoA, and 250 µM malonyl-CoA when varying the starter unit.[7]

Table 2: Relative Activity of Sorghum bicolor ARS1 and ARS2 with Various Acyl-CoA Starter Units [7]

| Acyl-CoA Starter Unit (Chain Length) | ARS1 Relative Activity (%) | ARS2 Relative Activity (%) |

| C6:0 | 3.3 | 2.4 |

| C8:0 | 12.3 | 10.6 |

| C10:0 | 33.3 | 29.8 |

| C12:0 | 72.8 | 65.2 |

| C14:0 | 98.8 | 91.5 |

| C16:0 | 100.0 | 100.0 |

| C18:0 | 80.2 | 84.9 |

| C20:0 | 5.1 | 6.8 |

Data are expressed as relative mean from triplicate assays. 100% relative activity corresponds to 81.0 pkat mg⁻¹ for ARS1 and 60.1 pkat mg⁻¹ for ARS2.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of alkylresorcinol biosynthesis.

Protocol 1: Recombinant Expression and Purification of ARS Enzyme

This protocol is adapted from methods used for plant Type III PKSs.[8][9]

-

Cloning: Sub-clone the full-length coding sequence of the putative ARS gene into a bacterial expression vector (e.g., pET series) containing an N-terminal His₆-tag for affinity purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) CodonPlus-RIPL.

-

Culture Growth:

-

Inoculate 10 mL of Luria-Bertani (LB) medium (containing appropriate antibiotics, e.g., 100 µg/mL ampicillin) with a single colony and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4–0.6.

-

-

Protein Expression:

-

Cool the culture to 20°C.

-

Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue incubation for 18-21 hours at 20°C with shaking.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

-

-

Affinity Purification:

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (lysis buffer with 40 mM imidazole).

-

Elute the His₆-tagged ARS protein with elution buffer (lysis buffer with 250 mM imidazole).

-

-

Buffer Exchange and Concentration:

-

Concentrate the eluted protein using an ultrafiltration device (e.g., Amicon Ultra, 10 kDa MWCO).

-

Exchange the buffer to a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using the same ultrafiltration device or a desalting column.

-

-

Purity Check and Quantification: Assess protein purity by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay. Store purified enzyme at -80°C.

Protocol 2: In Vitro ARS Enzyme Activity Assay

This protocol is based on steady-state kinetic assays for Type III PKSs.[10][11]

-

Reaction Mixture Preparation:

-

Prepare a standard reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0).

-

Prepare stock solutions of substrates: 10 mM fatty acyl-CoA (starter) in water and 10 mM [2-¹⁴C]malonyl-CoA (extender) in water.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the following in a total volume of 100 µL:

-

Reaction Buffer (to final volume)

-

Fatty acyl-CoA starter unit (final concentration 50 µM)

-

[2-¹⁴C]malonyl-CoA (final concentration 100 µM, specific activity ~2.2 GBq/mol)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 1-5 µg of purified ARS enzyme.

-

Incubate at 30°C for 15-30 minutes. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the radioactive polyketide products by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously for 30 seconds.

-

Centrifuge (12,000 x g, 2 min) to separate the phases.

-

-

Quantification:

-

Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the solvent completely.

-

Add 5 mL of scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]malonyl-CoA.

-

Protocol 3: Extraction and Analysis of ARs from Cereal Bran

This protocol combines common extraction and HPLC analysis methods.[12][13][14]

-

Sample Preparation:

-

Mill whole grain or bran samples to a fine powder (<0.5 mm).

-

Determine the dry matter content by drying a sub-sample at 105°C overnight.

-

-

Extraction:

-

Weigh 1.0 g of ground sample into a glass tube.

-

Add 10 mL of acetone (B3395972).

-

Perform ultrasound-assisted extraction (UAE) in an ultrasonic bath for 20 minutes at room temperature.[13]

-

Centrifuge the tube (3,000 x g, 10 min) and collect the supernatant.

-

Repeat the extraction on the pellet two more times.

-

Pool the supernatants.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled acetone extract to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 1 mL of methanol (B129727) for HPLC analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

System: HPLC with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with methanol/water (95:5, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 315 nm.

-

Quantification: Prepare a calibration curve using a standard of a known alkylresorcinol (e.g., 5-pentadecylresorcinol). Calculate the total AR content by summing the concentrations of all identified homologs.

-

Experimental and Logical Workflows

The characterization of a novel ARS enzyme follows a logical progression from gene identification to functional verification.

Conclusion

The biosynthesis of 5-n-alkylresorcinols is a well-defined pathway centered around the activity of Type III PKS enzymes. These enzymes exhibit a clear preference for medium- to long-chain fatty acyl-CoA starter units, proceeding through a tetraketide intermediate and an STS-type aldol cyclization to generate the characteristic resorcinol (B1680541) core. The quantitative data and detailed protocols provided herein offer a robust framework for researchers aiming to explore, characterize, and potentially engineer this pathway for novel applications in drug development and biotechnology. Understanding the nuances of enzyme kinetics and substrate specificity is key to unlocking the full potential of these bioactive plant and microbial products.

References

- 1. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylresorcinol synthases expressed in Sorghum bicolor root hairs play an essential role in the biosynthesis of the allelopathic benzoquinone sorgoleone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylresorcylic acid synthesis by type III polyketide synthases from rice Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Expression, purification and crystallization of a plant type III polyketide synthase that produces diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Long-Chain Alkylresorcinols: A Technical Guide for Researchers

An in-depth exploration of the multifaceted biological activities of long-chain alkylresorcinols, offering insights into their therapeutic potential and methodological considerations for their study.

Long-chain alkylresorcinols (ARs) are a class of phenolic lipids naturally occurring in various plants, fungi, and bacteria, with particularly high concentrations found in the bran fraction of whole grains like wheat and rye.[1][2] These amphiphilic molecules, characterized by a resorcinol (B1680541) (1,3-dihydroxybenzene) ring and a long, odd-numbered alkyl chain, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2] In vivo and in vitro studies have demonstrated that ARs can influence a wide array of physiological and pathological processes, including those related to cancer, microbial infections, and metabolic diseases.[1] This technical guide provides a comprehensive overview of the biological activities of long-chain alkylresorcinols, with a focus on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols to aid researchers in this field.

Anticancer Properties of Alkylresorcinols

Epidemiological studies have consistently linked the consumption of whole grains with a reduced risk of certain cancers, particularly breast, colon, and prostate cancer.[1] A growing body of evidence suggests that alkylresorcinols are significant contributors to these protective effects.[3]

Mechanism of Action

The anticancer activity of ARs is multifactorial, involving the induction of apoptosis, cell-cycle arrest, and the inhibition of key cellular machinery. A primary mechanism involves the activation of the p53 tumor suppressor pathway.[4] Specific alkylresorcinols, such as AR C15 and AR C17, have been shown to induce apoptosis in colon cancer cells by upregulating PUMA (p53 upregulated modulator of apoptosis) and activating the mitochondrial pathway.[4] Concurrently, they trigger cell-cycle arrest through the upregulation of p21, a cyclin-dependent kinase inhibitor.[4]

Furthermore, ARs can inhibit the activity of the proteasome, a cellular complex responsible for degrading proteins.[5] This inhibition contributes to the accumulation of p53 by preventing its degradation, which is often mediated by Mdm2.[4] The antitumor mechanism of ARs also includes the destruction of tumor cell DNA and the prevention of its repair, thereby increasing the rate of cell death in genetically damaged cells and halting the formation of new cancer cells.[1][3]

dot

Caption: Anticancer mechanism of alkylresorcinols via the p53 pathway.

Structure-Activity Relationship and Quantitative Data

The cytotoxic effects of ARs are influenced by the length of their alkyl chain. Studies on human colon cancer cell lines (HCT-116 and HT-29) have demonstrated that ARs with chain lengths of C13:0 and C15:0 exhibit the greatest inhibitory effects.[5] The activity tends to decrease with either shorter or longer side chains.[5] The presence of the two hydroxyl groups on the resorcinol ring is also crucial for their antitumor activity.[5]

| Alkylresorcinol | Cell Line | Activity | Reference |

| AR C13:0 | HCT-116, HT-29 | Greatest inhibitory effect | [5] |

| AR C15:0 | HCT-116, HT-29 | Greatest inhibitory effect | [5] |

| AR C11:0 | Human 20S Proteasome | Greatest inhibitory effect on chymotrypsin-like activity | [5] |

| AR C15:0, C19:0 | H295R | Reduced testosterone (B1683101) synthesis; decreased estradiol, cortisol, and aldosterone (B195564) secretion | [1] |

| Oxygenated ARs | PC-3 | Higher antiproliferative effects (IC50 = 13.3–55.6 µg/mL) | [6] |

Antimicrobial and Anti-inflammatory Activities

Alkylresorcinols possess broad-spectrum antimicrobial properties, which are thought to be a defense mechanism in their natural sources.[7]

Antimicrobial Mechanism

The antimicrobial activity of ARs is largely attributed to their ability to interact with and disrupt cellular membranes.[1] Their amphiphilic nature allows them to insert into the lipid bilayers of microorganisms, altering membrane fluidity and permeability.[8] This disruption can inhibit the function of membrane-associated enzymes and transport systems.[1]

Gram-positive bacteria, with their peptidoglycan-based cell walls, are generally more susceptible to ARs than Gram-negative bacteria, which have an additional outer lipid membrane that acts as a barrier.[1] The effectiveness of ARs as antimicrobial agents is also dependent on the length of their alkyl chain, with longer chains generally conferring higher activity.[1] Interestingly, 4-hexylresorcinol has been shown to decrease the number of germinating B. cereus spores, suggesting a potential role in overcoming bacterial persistence.[1]

Anti-inflammatory Effects

Certain ARs have demonstrated anti-inflammatory properties. For instance, 4-hexylresorcinol can significantly decrease the expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1]

Effects on Metabolism and Enzyme Inhibition

Alkylresorcinols have been shown to modulate various metabolic processes, particularly those related to lipid and carbohydrate metabolism.

Lipid Metabolism

ARs can influence lipid metabolism through several mechanisms. They have been observed to prevent the cytoplasmic accumulation of triglycerides, potentially through a sirtuin-dependent pathway.[1] In animal models of diet-induced obesity, ARs have been shown to reduce intestinal cholesterol absorption.[9] Furthermore, they are effective inhibitors of glycerophosphate dehydrogenase, an enzyme involved in lipid metabolism.[1]

Carbohydrate Metabolism and Enzyme Inhibition

ARs, with their hydrophobic alkyl chains, can interact with and inhibit digestive enzymes.[1] 4-hexylresorcinol has been identified as a noncompetitive, reversible inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This inhibition can slow down the absorption of glucose, potentially aiding in glycemic control. Additionally, ARs can interfere with non-enzymatic glycation reactions, reducing the formation of advanced glycation end products (AGEs).[1]

| Enzyme | Alkylresorcinol | Inhibitory Effect | Reference |

| α-glucosidase | 4-hexylresorcinol | Noncompetitive, reversible inhibitor | [1] |

| Glycerophosphate dehydrogenase | Long-chain orcinol (B57675) homologs | Effective inhibitors | [1] |

Experimental Protocols

Extraction of Alkylresorcinols from Wheat Bran

This protocol is based on methods that have yielded high concentrations of bioactive ARs.[6]

Materials:

-

Wheat bran

-

Ultrasound bath

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Grind wheat bran to a fine powder.

-

Suspend the powdered bran in acetone.

-

Perform ultrasound-assisted extraction (UAE) for 15-20 minutes.

-

Separate the solvent from the solid material by centrifugation.

-

Collect the supernatant and evaporate the acetone using a rotary evaporator to obtain the crude AR extract.

-

The extract can be further purified using chromatographic techniques.

dot

Caption: Workflow for the extraction of alkylresorcinols from wheat bran.

Quantification of Alkylresorcinols in Biological Samples by GC-MS

This protocol provides a general framework for the analysis of ARs in plasma.[10]

Materials:

-

Plasma sample (200 µL)

-

Diethyl ether

-

OASIS-MAX solid-phase extraction (SPE) cartridges

-

Trifluoroacetic anhydride (B1165640) (derivatizing agent)

-

Undecane (reconstitution solvent)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction: Extract alkylresorcinols from the plasma sample with diethyl ether.

-

Purification: Purify the extract using OASIS-MAX SPE cartridges.

-

Derivatization: Derivatize the purified extract with trifluoroacetic anhydride.

-

Reconstitution: Reconstitute the derivatized sample in undecane.

-

Analysis: Quantify the alkylresorcinols using GC-MS with electron ionization and selected ion monitoring (EI-SIM).

Cell-Based Assays for Anticancer Activity

This protocol outlines a general approach for assessing the antiproliferative effects of ARs on cancer cell lines.[6]

Materials:

-

Human cancer cell line (e.g., PC-3 for prostate cancer)

-

Cell culture medium and supplements

-

Alkylresorcinol extract or pure compounds

-

MTT or similar proliferation assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the AR extract or pure compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Proliferation Assay: At the end of the treatment period, perform an MTT assay according to the manufacturer's instructions to assess cell viability.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50) to determine the antiproliferative activity.

Conclusion and Future Perspectives

Long-chain alkylresorcinols represent a promising class of bioactive compounds with significant potential for therapeutic applications. Their well-documented anticancer, antimicrobial, and metabolic-modulating properties warrant further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse activities, exploring their synergistic effects with existing therapeutic agents, and conducting well-designed clinical trials to validate their efficacy in humans. The development of optimized extraction and analytical methods will be crucial for advancing our understanding of these fascinating natural products and harnessing their full potential for human health.

References

- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and inhibitory activities against colon cancer cell growth and proteasome of alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity [mdpi.com]

- 7. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota [mdpi.com]

- 10. Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 5-n-Tricosylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-n-Tricosylresorcinol, a naturally occurring phenolic lipid belonging to the class of alkylresorcinols (ARs), has garnered interest for its potential health benefits, including its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant potential of this compound, summarizing the available scientific evidence. While direct quantitative data on its free-radical scavenging activity is limited, this document extrapolates from research on related long-chain alkylresorcinols to discuss its likely mechanisms of action. These include direct antioxidant effects through hydrogen donation and indirect effects via the activation of cellular signaling pathways. Detailed experimental protocols for key antioxidant assays and visualizations of relevant biological pathways are provided to support further research and drug development efforts in this area.

Introduction to this compound and Oxidative Stress

This compound is a resorcinolic lipid characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a 23-carbon saturated alkyl chain. Alkylresorcinols are primarily found in the bran fraction of whole grains like wheat, rye, and barley. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals or by boosting the endogenous antioxidant defense systems.

Mechanisms of Antioxidant Action for Alkylresorcinols

The antioxidant activity of alkylresorcinols, including this compound, is attributed to the phenolic hydroxyl groups on the resorcinol (B1680541) ring. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The primary mechanisms of direct antioxidant action for phenolic compounds are:

-

Formal Hydrogen Transfer (FHT): This is a key mechanism for scavenging hydroxyl radicals (HO•) in both polar and lipid environments[1][2].

-

Single Electron Transfer (SET): This mechanism is particularly effective for scavenging hydroperoxyl radicals (HOO•) in aqueous environments[1].

Beyond direct radical scavenging, alkylresorcinols can exert indirect antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes.

Quantitative Antioxidant Data

Research indicates that long-chain 5-n-alkylresorcinols (C15:0 to C23:0) do not exhibit potent activity in DPPH and FRAP assays when compared to well-known antioxidants like ferulic acid, Trolox, and tocopherols[3]. This suggests that their direct radical scavenging capacity in these chemical-based assays may be modest.

In contrast, one study highlighted the potent inhibitory effect of this compound on soybean lipoxygenase, an enzyme involved in the generation of lipid hydroperoxides. This study found that the inhibitory activity of alkylresorcinols against this enzyme increases with the length of the alkyl chain, with this compound being the most effective inhibitor among the tested homologs.

The table below summarizes available data for related alkylresorcinols to provide a comparative context.

| Compound/Extract | Assay | Result (IC50/EC50) | Reference Compound | Reference IC50/EC50 | Source |

| Long-chain 5-n-alkylresorcinols (C15-C23) | DPPH Radical Scavenging | Less active than ferulic acid; EC50 > Trolox & tocopherols | Ferulic Acid, Trolox, Tocopherols | Not specified | [3] |

| 5-n-Pentadecylresorcinol (C15:0) | Inhibition of LDL Oxidation | Increased lag time by 65 min at 25 µM | Not applicable | Not applicable | [4] |

| Alkylresorcinols (general) | Hydrogen Donation Ability | ~30% of ferulic acid's ability | Ferulic Acid | Not applicable | [3] |

| Alkylresorcinols (general) | Antioxidant Capacity | ~10% of α-tocopherol's capacity | α-tocopherol | Not applicable | [3] |

Signaling Pathway Modulation: The Nrf2-ARE Pathway

A significant aspect of the antioxidant potential of alkylresorcinols lies in their ability to upregulate the body's endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.

Studies on wheat bran alkylresorcinols have demonstrated their ability to protect neuronal cells from oxidative stress by activating this Nrf2/ARE pathway[1]. This involved the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1, NQO1, and GCL expression[1].

Visualization of the Nrf2-ARE Signaling Pathway```dot

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Conclusion and Future Directions

This compound, as a long-chain alkylresorcinol, holds promise as a bioactive compound with antioxidant properties. While its direct free-radical scavenging activity in chemical assays appears to be moderate, its potential to inhibit pro-oxidant enzymes like lipoxygenase and to modulate cellular antioxidant defenses through the Nrf2-ARE pathway is significant.

Future research should focus on:

-

Quantitative Analysis: Performing standardized in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC) to determine the specific IC50 or equivalent values for pure this compound.

-

Cellular Antioxidant Activity: Utilizing cell-based assays to assess its ability to mitigate intracellular ROS production and protect cells from oxidative damage.

-

In Vivo Studies: Conducting animal studies to investigate the bioavailability, metabolism, and in vivo antioxidant efficacy of this compound.

-

Mechanism of Action: Further elucidating the molecular mechanisms underlying its interaction with the Nrf2-Keap1 system and other potential signaling pathways.

A comprehensive understanding of the antioxidant potential of this compound will be crucial for its development as a potential therapeutic agent or a functional food ingredient for the prevention and management of oxidative stress-related diseases.

References

The Antigenotoxic Potential of 5-n-Tricosylresorcinol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antigenotoxic effects of 5-n-Tricosylresorcinol, a member of the long-chain alkylresorcinol family. Alkylresorcinols are phenolic lipids found in high concentrations in the bran layer of wheat and rye.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who are interested in the protective effects of natural compounds against DNA damage.

A key study demonstrated that pre-incubation of HT29 human colon cancer cells with a series of 5-n-alkylresorcinols, including this compound (C23:0), enhanced the cells' capacity to resist DNA damage induced by hydrogen peroxide and genotoxic fecal water.[1][2][3] While these long-chain alkylresorcinols did not show strong direct antioxidant activity in FRAP (ferric reduction ability of plasma) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assays, they were effective in inhibiting the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro.[1][2][3] These findings suggest that 5-n-alkylresorcinols, including this compound, possess antigenotoxic and antioxidant properties under specific in vitro conditions.[1][2][3]

Quantitative Data Summary

The primary research in this area focused on a series of 5-n-alkylresorcinols. The following table summarizes the protective effects of these compounds against DNA damage induced by hydrogen peroxide in HT29 cells, as measured by the Comet assay.

| Compound | Alkyl Chain Length | Concentration (µM) | DNA Damage (% Tail DNA) vs. H2O2 Control |

| 5-n-Pentadecylresorcinol | C15:0 | 25 | Statistically significant reduction |

| 5-n-Heptadecylresorcinol | C17:0 | 25 | Statistically significant reduction |

| 5-n-Nonadecylresorcinol | C19:0 | 25 | Statistically significant reduction |

| 5-n-Heneicosylresorcinol | C21:0 | 25 | Statistically significant reduction |

| This compound | C23:0 | 25 | Statistically significant reduction |

Data synthesized from Parikka et al., 2006. The study reported a significant protective effect but did not provide specific percentage reductions for each compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

Cell Culture and Treatment

-

Cell Line: HT29 human colon adenocarcinoma cells were used.

-

Culture Conditions: Cells were maintained in a controlled atmosphere at 37°C with 5% CO2.

-

Treatment Protocol: HT29 cells were pre-incubated with 25 µM of the respective 5-n-alkylresorcinol for a specified period before being exposed to a genotoxic agent.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay was employed to assess DNA damage in individual cells.

-

Cell Embedding: Approximately 10,000 cells were mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides were immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to dissolve cell membranes and histones, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: The slides were then placed in an electrophoresis buffer with a high pH to unwind the DNA.

-

Electrophoresis: Electrophoresis was carried out in the same alkaline buffer, allowing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: The slides were neutralized, and the DNA was stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Visualization and Analysis: The slides were examined using a fluorescence microscope, and the extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail.

Induction of DNA Damage

-

Hydrogen Peroxide (H2O2): A known oxidizing agent that induces single-strand breaks in DNA. Cells were treated with H2O2 for a short duration on ice to induce oxidative DNA damage.

-

Genotoxic Fecal Water: Fecal water samples, known to contain a complex mixture of genotoxins, were used to simulate a more physiologically relevant damaging agent in the context of colon cancer.

Visualizations

Experimental Workflow: Comet Assay

Caption: Workflow of the Comet Assay for assessing DNA damage.

Proposed Signaling Pathway: Antigenotoxic Action

Caption: Potential mechanism of this compound's antigenotoxic effect.

References

The Role of 5-n-Tricosylresorcinol as a Potent Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-n-Tricosylresorcinol as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes findings from extensive research on structurally similar long-chain alkylresorcinols to project its efficacy and mechanism of action. This guide covers the inhibitory mechanism, quantitative analysis of related compounds, detailed experimental protocols for in vitro and cell-based assays, and a proposed binding model within the tyrosinase active site. The information presented is intended to support further research and development of this compound as a potential agent for applications in dermatology and cosmetology.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for these conditions.

Resorcinol (B1680541) derivatives, particularly 4-alkylresorcinols, have emerged as a promising class of tyrosinase inhibitors. Their structural resemblance to tyrosine, the natural substrate of tyrosinase, allows them to interact with the enzyme's active site. This compound, a resorcinol derivative with a 23-carbon alkyl chain, is hypothesized to be a highly effective tyrosinase inhibitor due to the established structure-activity relationships of long-chain alkylresorcinols.

Mechanism of Tyrosinase Inhibition by this compound

The primary mechanism by which this compound is proposed to inhibit tyrosinase is through competitive inhibition . This is based on studies of other long-chain 4-alkylresorcinols. The resorcinol head group of the molecule mimics the phenolic structure of tyrosine, allowing it to bind to the dicopper active site of the enzyme. The long tricosyl tail is believed to enhance the binding affinity and stability of the inhibitor within the hydrophobic pocket of the active site.

An alternative mechanism, described as "suicide inactivation," has also been proposed for some resorcinol derivatives. In this scenario, the resorcinol is oxidized by tyrosinase, leading to an intermediate that irreversibly inactivates the enzyme. However, competitive inhibition is the more commonly reported mechanism for long-chain alkylresorcinols.

Quantitative Data on Long-Chain Alkylresorcinol Inhibition of Tyrosinase

While specific quantitative data for this compound is not available, the inhibitory activities of several long-chain 4-alkylresorcinols against mushroom tyrosinase have been reported. This data provides a strong basis for estimating the potency of the tricosyl derivative.

| Compound | Alkyl Chain Length | IC50 (µM) | Inhibition Type | Reference |

| 4-Propylresorcinol | C3 | 0.79 | Competitive | [1] |

| 4-Butylresorcinol | C4 | 0.56 | Competitive | [1] |

| 4-Pentylresorcinol | C5 | 0.65 | Competitive | [1] |

| 4-Hexylresorcinol | C6 | 0.53 | Competitive | [1] |

| 4-Heptylresorcinol | C7 | 0.58 | Competitive | [1] |

| 4-Octylresorcinol | C8 | 0.61 | Competitive | [1] |

| 4-Nonylresorcinol | C9 | 0.64 | Competitive | [1] |

| 4-Decylresorcinol | C10 | 0.70 | Competitive | [1] |

| 4-Undecylresorcinol | C11 | 0.75 | Competitive | [1] |

| 4-Dodecylresorcinol | C12 | 0.79 | Competitive | [1] |

| 4-Tridecylresorcinol | C13 | 0.82 | Competitive | [1] |

| 4-Tetradecylresorcinol | C14 | 0.85 | Competitive | [1] |

Note: The IC50 values represent the concentration of the inhibitor required to reduce tyrosinase activity by 50%. The consistent sub-micromolar to low micromolar IC50 values across a range of long alkyl chains suggest that this compound will exhibit potent tyrosinase inhibitory activity.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 6.8).

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the this compound solution (or DMSO for the control).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of the inhibitor on tyrosinase activity and melanin production in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound. Alpha-melanocyte-stimulating hormone (α-MSH) can be co-administered to stimulate melanogenesis.

-

Incubate the cells for 48-72 hours.

-

-

Melanin Content Assay:

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellet in 1 M NaOH with 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of a parallel cell lysate.

-

-

Cellular Tyrosinase Activity Assay:

-

Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate and collect the supernatant.

-

Measure the protein concentration of the supernatant.

-

In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.

-

Incubate at 37°C and measure the absorbance at 475 nm over time.

-

Express tyrosinase activity as a percentage of the untreated control.

-

Conclusion

Based on the extensive evidence from studies on long-chain 4-alkylresorcinols, this compound is projected to be a highly potent, competitive inhibitor of tyrosinase. Its long alkyl chain is expected to contribute to a strong and stable interaction within the enzyme's active site. The experimental protocols detailed in this guide provide a robust framework for the in vitro and cell-based evaluation of this compound's anti-melanogenic properties. Further research, including kinetic studies and molecular docking specific to the tricosyl derivative, will be invaluable in fully elucidating its mechanism of action and solidifying its potential as a novel agent for the management of hyperpigmentation.

References

Commercial Availability and Technical Profile of 5-n-Tricosylresorcinol Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 5-n-Tricosylresorcinol analytical standard, including supplier details, key quantitative data, and insights into its analytical applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this long-chain alkylresorcinol.

Commercial Suppliers and Product Specifications

This compound, a naturally occurring phenolic lipid found in various cereals, is accessible as an analytical standard from several reputable suppliers. These standards are crucial for the accurate quantification and identification of this compound in diverse matrices.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| Cayman Chemical | 30032 | ≥95% | A crystalline solid | -20°C |

| Neta Scientific | CAYM-30032-1 | ≥95% | A crystalline solid | -20°C |

| Bertin Bioreagent | 30032 | Not Specified | Not Specified | Dry Ice (Shipping) |

| Sigma-Aldrich | Analytical Standard | ≥95.0% (HPLC) | Neat | 2-8°C |

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound, essential for analytical method development and data interpretation.

| Property | Value | Source |

| CAS Number | 70110-60-0 | Cayman Chemical, Sigma-Aldrich[1] |

| Molecular Formula | C₂₉H₅₂O₂ | Cayman Chemical, Sigma-Aldrich[1] |

| Formula Weight | 432.7 g/mol | Cayman Chemical |

| Molecular Weight | 432.72 g/mol | Sigma-Aldrich[1] |

| Purity | ≥95% or ≥95.0% (HPLC) | Cayman Chemical, Sigma-Aldrich[1] |

| Appearance | Crystalline solid | Cayman Chemical |

| Solubility | Soluble in Ethanol | Cayman Chemical |

| Origin | Plant/Bran powder | Cayman Chemical |

Analytical Applications and Experimental Insights

The this compound analytical standard is primarily utilized in advanced analytical techniques for its quantification in complex samples.

Quantification in Seeds via UHPLC-ESI-QTOF-MS

Sigma-Aldrich indicates that the standard may be used for the quantification of this compound in seeds using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)[1]. While a specific, detailed protocol for this compound is not provided in the readily available literature, a general workflow for such an analysis can be conceptualized.

Blood Pharmacokinetic Analysis

The analytical standard is also suggested for use in blood pharmacokinetic studies[1]. This involves the measurement of the compound's concentration in blood samples over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. A typical workflow for such a study is outlined below.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on the broader class of 5-n-alkylresorcinols, including this compound, has highlighted their antioxidant and antigenotoxic properties. Studies have shown that these compounds can reduce DNA damage induced by hydrogen peroxide in HT-29 cells.

The antioxidant mechanism of resorcinols, in general, involves their ability to scavenge free radicals. Although a definitive signaling pathway for this compound is not established, the general antioxidant activity of phenolic compounds suggests potential interactions with cellular redox signaling pathways. For instance, resorcinol (B1680541) itself has been shown to suppress the cAMP signaling pathway.

References

5-n-Tricosylresorcinol: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 5-n-Tricosylresorcinol. This guide provides a comprehensive overview based on available information for the compound, its parent molecule resorcinol (B1680541), and the broader class of 5-alkylresorcinols. The information on related compounds should be interpreted with caution as it may not be fully representative of this compound's profile.

Chemical and Physical Properties

This compound is a naturally occurring alkylresorcinol found in sources like wheat bran.[1] It belongs to the class of phenolic lipids and is characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with a 23-carbon alkyl chain.[2][3]

| Property | Value | Source |

| Molecular Formula | C29H52O2 | [1] |

| Molecular Weight | 432.7 g/mol | [1] |

| IUPAC Name | 5-tricosylbenzene-1,3-diol | [1] |

| Synonyms | 5-Tricosyl-1,3-benzenediol, this compound | [1] |

| CAS Number | 70110-60-0 |

Safety and Hazard Information

This compound

The aggregated GHS information from notifications to the ECHA C&L Inventory indicates that this compound is classified as causing serious eye irritation.[1]

Table 1: GHS Classification for this compound [1]

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |

| Warning |

Resorcinol (Parent Compound)

Extensive toxicological studies have been conducted on resorcinol. The following tables summarize the key findings from Safety Data Sheets (SDS) and National Toxicology Program (NTP) studies. It is crucial to remember that the long alkyl chain in this compound will significantly alter its physicochemical properties, such as solubility and lipophilicity, which will in turn affect its absorption, distribution, metabolism, excretion, and toxicity profile compared to resorcinol.

Table 2: Summary of Hazards for Resorcinol from Safety Data Sheets [4][5][6]

| Hazard | Description |

| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[4][5] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs (Central nervous system, Blood) if swallowed. May cause damage to organs (Respiratory system) if swallowed.[5] |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life. Harmful to aquatic life with long lasting effects.[5] |

Table 3: Summary of NTP Toxicology Studies on Resorcinol (Gavage in F344/N Rats and B6C3F1 Mice) [7]

| Study Duration | Species | Doses | Key Findings |

| 17-Day Studies | Rats | 0, 27.5, 55, 110, 225, or 450 mg/kg | No deaths. Final mean body weights similar to controls. No gross or microscopic lesions. |

| Mice | 0, 37.5, 75, 150, 300, or 600 mg/kg | All females and four males at 600 mg/kg, and one male at 300 mg/kg died. Final mean body weights of survivors similar to controls. No gross or microscopic lesions. | |

| 2-Year Studies | Rats (Male) | 112 or 225 mg/kg | No evidence of carcinogenic activity. Clinical signs at higher doses included ataxia, recumbency, and tremors. |

| Rats (Female) | 50, 100, or 150 mg/kg | No evidence of carcinogenic activity. Decreased incidence of mammary gland fibroadenomas. Clinical signs at higher doses included ataxia, recumbency, and tremors. | |

| Mice (Male & Female) | 112 or 225 mg/kg | No evidence of carcinogenic activity. Decreased incidence of subcutaneous fibroma or sarcoma in high-dose males. Clinical signs included ataxia, recumbency, and tremors. |

Table 4: Genetic Toxicology of Resorcinol [7]

| Assay | Result |

| Salmonella typhimurium Mutagenicity | Negative (with and without S9 activation) |

| Mouse L5178Y Lymphoma Cell Mutation | Positive (without S9 activation) |

| Sister Chromatid Exchanges (Chinese Hamster Ovary Cells) | Positive (with and without S9 activation) |

| Chromosomal Aberrations (Chinese Hamster Ovary Cells) | Positive (with S9 activation), Equivocal (without S9 activation) |

Potential Mechanism of Action and Biological Activities (Based on 5-Alkylresorcinols)

While specific signaling pathways for this compound have not been elucidated, research on the broader class of 5-alkylresorcinols suggests several potential biological activities. These compounds have been reported to exhibit anti-inflammatory, anti-tumor, and anti-mutagenic properties in cell culture.

One study demonstrated that 5-n-alkylresorcinols with chain lengths from C15 to C23 could protect HT-29 human colon cancer cells from DNA damage induced by hydrogen peroxide.[8] The same study also found that these compounds could significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro.[8] It has been proposed that alkylresorcinols may exert some of their effects by inhibiting certain metabolic enzymes.[8]

The antiproliferative effects of alkylresorcinol-enriched extracts have been observed against human colon cancer cell lines (HCT-116 and HT-29).[8][9]

References

- 1. 5-Tricosyl-1,3-benzenediol | C29H52O2 | CID 155462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 5-Tricosyl-1,3-benzenediol (FDB017907) - FooDB [foodb.ca]

- 3. NP-MRD: Showing NP-Card for 5-Tricosyl-1,3-benzenediol (NP0049152) [np-mrd.org]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. media.laballey.com [media.laballey.com]

- 6. carlroth.com [carlroth.com]

- 7. Abstract for TR-403 [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 5-n-Tricosylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 5-n-Tricosylresorcinol. This protocol is designed for researchers in various fields, including natural product chemistry, food science, and drug development, who require a reliable method for the separation and detection of this long-chain alkylresorcinol. The methodology outlined is based on established principles for the analysis of alkylresorcinols, ensuring broad applicability and transferability.

Introduction

This compound belongs to the class of alkylresorcinols (ARs), which are phenolic lipids found in high concentrations in the bran of cereal grains such as wheat and rye.[1] These compounds are of significant interest due to their potential as biomarkers for whole-grain intake and their various reported biological activities, including anti-inflammatory and anti-tumor properties.[2] Accurate and sensitive analytical methods are therefore crucial for the study of these compounds. This document provides a comprehensive HPLC protocol for the analysis of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using reversed-phase HPLC with UV detection. For higher sensitivity, fluorescence or electrochemical detection can also be employed.[1][3][4]

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound analytical standard (≥95.0% purity) in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[2] From this stock, prepare a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (from Cereal Grains):

-

Grind the cereal grain sample to a fine powder.

-

Extract a known amount of the powdered sample with an appropriate solvent such as ethyl acetate (B1210297) or acetone. The extraction can be performed by shaking or sonication for a specified period (e.g., 1-2 hours).

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the HPLC system.

-

2. HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 80% B5-20 min: 80-100% B20-25 min: 100% B25-26 min: 100-80% B26-30 min: 80% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

3. Data Analysis

-

Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the analytical standard.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following table provides expected quantitative data for the HPLC analysis of this compound based on the described method. Actual values may vary depending on the specific instrumentation and experimental conditions.

| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 15 - 20 | 1 - 100 | > 0.999 | ~0.2 | ~0.7 |

LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates and should be experimentally determined.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible protocol for the analysis of this compound. The method is suitable for the quantification of this compound in various matrices, including cereal grains and other natural products. The provided workflow and data serve as a valuable resource for researchers and scientists in the fields of food chemistry, natural product analysis, and drug development. For enhanced sensitivity, coupling the HPLC system with a fluorescence or electrochemical detector is recommended.[1][3][4]

References

- 1. Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography with fluorescence, ultraviolet, and CoulArray electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Tricosylresorcinol analytical standard 70110-60-0 [sigmaaldrich.com]

- 3. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 5-n-Tricosylresorcinol in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-n-Tricosylresorcinol is a member of the alkylresorcinol (AR) family, a class of phenolic lipids naturally occurring in the outer layers of cereal grains such as wheat and rye.[1] These amphiphilic molecules, characterized by a dihydroxybenzene (resorcinol) ring and a long aliphatic chain, have garnered significant interest in biomedical research due to their diverse biological activities.[1] In vitro studies have demonstrated their potential as anti-inflammatory, anti-tumor, and anti-mutagenic agents.[2] Specifically, 5-n-alkylresorcinols have been shown to inhibit the growth of various cancer cell lines, including those of the colon, breast, and prostate.[1][3]

These application notes provide detailed protocols for the preparation of this compound solutions for in vitro studies, along with methodologies for common assays to evaluate its biological effects.

Physicochemical Properties and Solubility

This compound is a highly lipophilic compound with very low water solubility. Its predicted logP (octanol-water partition coefficient) is high, indicating a strong preference for non-polar environments.[4] This property presents a challenge for its application in aqueous-based in vitro systems such as cell culture. Therefore, proper solubilization techniques are critical for obtaining accurate and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₂O₂ | [5] |

| Molecular Weight | 432.72 g/mol | [2] |

| Class | Resorcinol, Phenolic Lipid | [4][6] |

| Predicted Water Solubility | 3.4e-05 g/L | [1][4] |

| Predicted logP | 10.15 | [1][4] |

| Appearance | Neat (likely a waxy solid) | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its lipophilic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose in cell culture experiments.[7][8]

Materials:

-

This compound powder

-

Sterile, cell culture grade Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, weigh out 4.33 mg of this compound (Molecular Weight = 432.72 g/mol ).

-

Dissolution: In a sterile microcentrifuge tube, add the weighed this compound. Add 1 mL of sterile DMSO.

-

Ensure complete solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[7] Visually inspect the solution to ensure no particulate matter remains.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]

Caption: Activation of the p53 pathway by 5-n-Alkylresorcinols leads to cell cycle arrest and apoptosis.

TLR4/MyD88/NF-κB Signaling Pathway

5-n-Alkylresorcinols have been shown to suppress the TLR4/MyD88/NF-κB signaling pathway, which is often implicated in inflammation-associated cancers. [9]

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 5-n-Alkylresorcinols.

References

- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antioxidant Capacity of 5-n-Tricosylresorcinol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-n-Tricosylresorcinol (AR C23:0) is a phenolic lipid belonging to the alkylresorcinol (AR) family.[1] These compounds, found in the bran layer of cereals like rye and wheat, consist of a dihydroxy phenolic ring and a long alkyl chain.[2][3] While some studies report that long-chain alkylresorcinols exhibit weak direct antioxidant activity in common chemical assays like DPPH and FRAP, they have shown significant protective effects in more complex biological systems.[4][5] For instance, they can inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) and protect cells against DNA damage induced by oxidative stress.[4][5] The antioxidant efficacy of alkylresorcinols can be highly dependent on the food or biological system, with the alkyl chain length playing a crucial role in their activity.[2][6] For example, this compound was identified as having optimal antioxidant activity in low-moisture crackers.[2]

These application notes provide detailed protocols for a selection of in vitro chemical and cell-based assays to comprehensively evaluate the antioxidant capacity of this compound.

In Vitro Chemical Assays

Chemical assays are rapid, simple, and cost-effective methods for screening the radical scavenging and reducing capabilities of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.[8]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store the solution in an amber bottle at 4°C.

-

This compound (Test Sample): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a dilution series (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare a dilution series of a standard antioxidant such as Trolox or Ascorbic Acid.

-

-

Assay Procedure:

-

Pipette 1.0 mL of the DPPH stock solution into a test tube.

-

Add 1.0 mL of the test sample at different concentrations to the respective tubes.

-

For the control tube, add 1.0 mL of the solvent (e.g., methanol) instead of the test sample.

-

Vortex the tubes thoroughly.

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7] Use the solvent as the blank.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-